Cas no 30685-40-6 (Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI))
30685-40-6 structure
Product Name:Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)
Numero CAS:30685-40-6
MF:C10H13N6O6P
MW:344.220581769943
CID:316315
PubChem ID:169185
Update Time:2025-04-19
Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)
- (4aR,6R,7R,7aS)-6-(6,8-Diamino-9H-purin-9-yl)tetrahydro-4H-furo[3 ,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
- 8-Aminoadenosine 3',5'-monophosphate
- 8-Amino-cyclic amp
- Adenosine, 8-amino-, cyclic 3',5'-(hydrogen phosphate)
- CHEMBL3142466
- (4AR,6R,7R,7aS)-6-(6,8-diamino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- SCHEMBL9702440
- 6-(6-Amino-8-imino-7,8-dihydro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- (4aR,6R,7R,7aS)-6-(6,8-diamino-9H-purin-9-yl)-2,7-dihydroxy-hexahydro-2-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- DTXSID60952930
- 30685-40-6
- 8-AMINOADENOSINE 3:5-CYCLICMONOPHOSPHA TE FREE AC
-
- Inchi: 1S/C10H13N6O6P/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H2,12,15)(H,18,19)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
- Chiave InChI: XKAQQTTUGGGUIZ-UUOKFMHZSA-N
- Sorrisi: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C(N)=NC4C(N)=NC=NC3=4)O2)O)O1
Proprietà calcolate
- Massa esatta: 344.063
- Massa monoisotopica: 344.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 528
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.9
- Superficie polare topologica: 181Ų
Proprietà sperimentali
- Densità: 2.65
- Punto di ebollizione: 767.5°Cat760mmHg
- Punto di infiammabilità: 417.9°C
- Indice di rifrazione: 2.097
- PSA: 191.40000
- LogP: -0.72390
Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI) Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
30685-40-6 (Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)) Prodotti correlati
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 61-19-8(Adenosine monophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 1053-73-2(3'-Adenylic acid,5'-(dihydrogen phosphate))
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti